![molecular formula C14H20N6O4 B2431296 Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate CAS No. 868143-70-8](/img/structure/B2431296.png)
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate, also known as ETPC, is a compound that has been extensively studied for its potential applications in scientific research. It is a derivative of piperazine, a heterocyclic compound that has been widely used in medicinal chemistry. ETPC has shown promising results in research studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Role in Cancer Treatment
Indole derivatives, such as the compound , have been found to be biologically active and have shown potential in the treatment of cancer cells . They have been attracting increasing attention in recent years due to their vital biological properties .
Antimicrobial Properties
Indole derivatives have also been found to have antimicrobial properties, making them useful in combating various types of microbial infections .
Anti-inflammatory and Analgesic Effects
Some studies have shown that certain ethyl-substituted esters, which could potentially include the compound , exhibit weak anti-inflammatory and moderate analgesic effects .
Antiviral Activity
Indole derivatives have been reported to possess antiviral properties. For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Role in Solar Cells
One study suggests that a compound similar to the one could be a potential competitor for finest perovskite solar cells .
Anti-doping Control
There has been some exploration into the structural aspects of compounds like this one from both a fundamental scientific and anti-doping analytical perspective .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target molecules .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways are likely affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity .
properties
IUPAC Name |
ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-3-24-14(23)20-6-4-19(5-7-20)8-9-15-10-11(16-9)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H,15,16)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMFRMVBPOJUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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